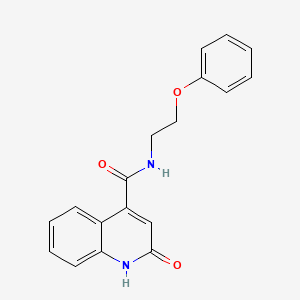
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide, also known as PHA-793887, is a small molecule inhibitor that has shown potential in cancer treatment. This compound belongs to the quinoline family and has a molecular weight of 360.4 g/mol.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves inhibition of the cyclin-dependent kinase 2 (CDK2) enzyme, which plays a crucial role in cell cycle progression. By inhibiting CDK2, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide prevents the cell from entering the S phase of the cell cycle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as the replication of the hepatitis C virus. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its specificity for CDK2, which reduces the risk of off-target effects. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in clinical settings.
Future Directions
There are several future directions for research on 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. One area of interest is the development of combination therapies with other anti-cancer agents to enhance its efficacy. Moreover, further studies are needed to investigate the potential of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide in other diseases, such as malaria and hepatitis C. Finally, the development of more potent analogs of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide may improve its clinical utility as an anti-cancer agent.
Conclusion
In conclusion, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is a promising small molecule inhibitor with potential in cancer treatment. Its specificity for CDK2, good oral bioavailability, and pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to investigate its efficacy in combination therapies and other diseases, as well as the development of more potent analogs.
Synthesis Methods
The synthesis of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves several steps. The first step is the reaction of 2-amino-4-chloroquinoline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-4-quinolinylamino)acetate. The second step is the reaction of ethyl 2-(2-chloro-4-quinolinylamino)acetate with sodium hydroxide and phenoxyacetic acid to form 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. The final step involves purification of the compound using column chromatography.
Scientific Research Applications
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
properties
IUPAC Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17-12-15(14-8-4-5-9-16(14)20-17)18(22)19-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMBCIPMLVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


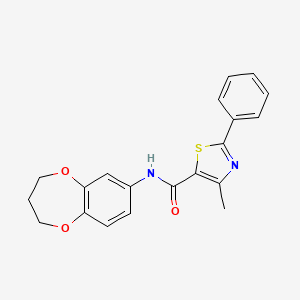
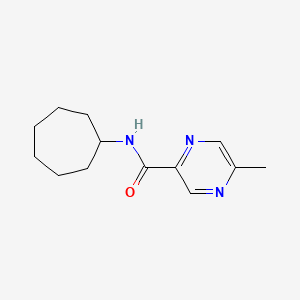


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)

![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

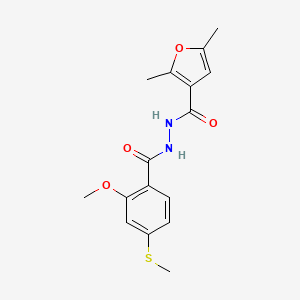
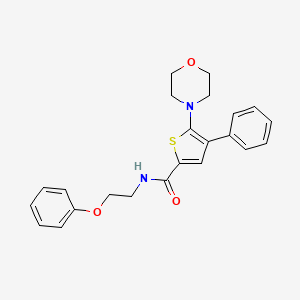
![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)